C-(6-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine
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Overview
Description
C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a complex organic compound characterized by the presence of a biphenyl structure with a chloro and trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst. The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. Finally, the methylamine group is added via reductive amination, using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methanol
- C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methyl chloride
Uniqueness
Compared to similar compounds, C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-chloro-3-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVLLMGQUXHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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